![molecular formula C20H14ClN5O5 B2469515 N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923141-06-4](/img/no-structure.png)

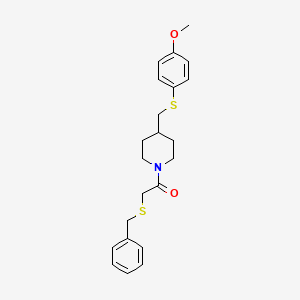

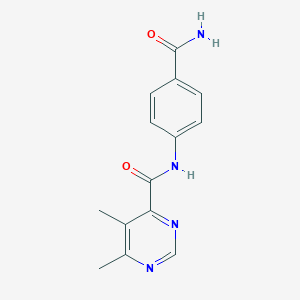

N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are one of the most important biological families of nitrogen-containing molecules called nitrogen bases .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux . Tert-butanol has been reported as a suitable solvent for this reaction . In a specific example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involved a seven-step process starting from dimethyl malonate .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “this compound” would include additional functional groups attached to the pyrimidine ring, as indicated by its name.Chemical Reactions Analysis

Pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific reactivity of “this compound” would depend on the nature of its functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . The specific properties of “this compound” would depend on its functional groups.Wissenschaftliche Forschungsanwendungen

Molecular Diversity and Synthesis

The compound falls under the class of pyrrolo[3,2-d]pyrimidines, which are synthesized using diverse methods. For instance, a study demonstrated the synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters. This method involves adding elements of molecular diversity to the pyrimidine nitrogens, showcasing the compound's versatility in synthesis processes (Marcotte, Rombouts, & Lubell, 2003).

Structural Characterization

Structural characterization is vital in understanding the properties of these compounds. X-ray crystallography has been used to determine the structure of related compounds, shedding light on their stereogenic centers and spatial arrangement. Such detailed structural information is crucial for the targeted application of these compounds in scientific research (Elliott et al., 1998).

Inhibitory and Antitumor Activity

Pyrrolo[3,2-d]pyrimidines have been synthesized and evaluated as potential inhibitors of enzymes like thymidylate synthase, showcasing their potential in antitumor and antibacterial applications. The compounds' efficacy against various microorganisms and tumor cell lines underscores their importance in medical and pharmaceutical research (Gangjee et al., 1996).

Transcription Factor Inhibition

Studies have also explored pyrrolo[3,2-d]pyrimidines as inhibitors of transcription factors like NF-kappaB and AP-1. Such compounds can modulate gene expression, highlighting their potential in studying and treating diseases where these transcription factors play a pivotal role (Palanki et al., 2000).

Wirkmechanismus

While the specific mechanism of action for “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is not mentioned in the search results, pyrimidine derivatives have been studied for their potential biological activities. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Zukünftige Richtungen

The exploration of the chemistry and medicinal diversity of pyrimidine derivatives might pave the way for future discoveries in therapeutic medicine . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 4-chloro-3-nitroaniline with ethyl acetoacetate to form 4-chloro-3-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with phenylhydrazine to form 4-chloro-3-nitrophenylhydrazone, which is cyclized with methyl acetoacetate to form 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The final compound is obtained by amidation of the carboxylic acid with ammonia or an amine.", "Starting Materials": [ "4-chloro-3-nitroaniline", "ethyl acetoacetate", "phenylhydrazine", "methyl acetoacetate", "ammonia or amine" ], "Reaction": [ "Condensation of 4-chloro-3-nitroaniline with ethyl acetoacetate in the presence of a base to form 4-chloro-3-nitrophenyl-3-oxobutanoate", "Reaction of 4-chloro-3-nitrophenyl-3-oxobutanoate with phenylhydrazine in the presence of a base to form 4-chloro-3-nitrophenylhydrazone", "Cyclization of 4-chloro-3-nitrophenylhydrazone with methyl acetoacetate in the presence of a base to form 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "Amidation of 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ammonia or an amine in the presence of a coupling reagent to form N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" ] } | |

CAS-Nummer |

923141-06-4 |

Molekularformel |

C20H14ClN5O5 |

Molekulargewicht |

439.81 |

IUPAC-Name |

N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C20H14ClN5O5/c1-24-10-13(18(27)22-11-7-8-14(21)15(9-11)26(30)31)16-17(24)19(28)25(20(29)23-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,27)(H,23,29) |

InChI-Schlüssel |

PNCZAZJQDAQMLX-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)

![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)